

# A Comparative Analysis of Carboxyamidotriazole (CAI) in Phase II Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



An In-depth Review of Efficacy, Safety, and Methodologies Across Various Cancer Types

Carboxyamidotriazole (CAI), a synthetic inhibitor of non-voltage-gated calcium channels, has been the subject of numerous clinical investigations for its potential as an anti-cancer agent. By disrupting calcium-mediated signal transduction, CAI aims to inhibit angiogenesis, tumor cell proliferation, and metastasis. This guide provides a cross-study comparison of Phase II clinical trial results for CAI in various malignancies, offering researchers, scientists, and drug development professionals a comprehensive overview of its performance, experimental protocols, and underlying mechanisms of action.

### **Comparative Efficacy and Safety Data**

The following tables summarize the key quantitative outcomes from several Phase II clinical trials of **Carboxyamidotriazole**, providing a comparative perspective on its efficacy and safety across different cancer types and treatment regimens.

Table 1: Efficacy Outcomes of Carboxyamidotriazole (CAI) in Phase II Trials



| Cancer<br>Type                                         | Treatmen<br>t<br>Regimen                                        | N                                          | Median<br>Overall<br>Survival<br>(OS) | Median<br>Progressi<br>on-Free<br>Survival<br>(PFS) | Objective<br>Respons<br>e Rate<br>(ORR) | Disease<br>Stabilizati<br>on         |
|--------------------------------------------------------|-----------------------------------------------------------------|--------------------------------------------|---------------------------------------|-----------------------------------------------------|-----------------------------------------|--------------------------------------|
| Glioblasto<br>ma<br>Multiforme<br>(Newly<br>Diagnosed) | CAI +<br>Radiation<br>Therapy                                   | 55                                         | 10.3<br>months                        | -                                                   | -                                       | -                                    |
| Reference<br>Group<br>(NABTT)                          | -                                                               | 12.1<br>months                             | -                                     | -                                                   | -                                       |                                      |
| Glioblasto<br>ma<br>(Recurrent/<br>Newly<br>Diagnosed) | Carboxyam idotriazole Orotate (CTO) + Temozolom ide (Recurrent) | 27                                         | 10.2<br>months                        | 3.1 months                                          | 26% (1<br>CR, 6 PR)                     | 41%                                  |
| CTO + Radiothera py + Temozolom ide (Newly Diagnosed)  | 15                                                              | Not<br>Reached<br>(at 28 mos<br>follow-up) | 15 months                             | -                                                   | -                                       |                                      |
| Renal Cell<br>Carcinoma<br>(Advanced,<br>Refractory)   | CAI<br>Monothera<br>py                                          | 53                                         | 12.5<br>months                        | 11.3% at 6 months                                   | 1.9% (1<br>PR)                          | -                                    |
| Prostate<br>Cancer<br>(Androgen-                       | CAI<br>Monothera<br>py                                          | 15                                         | -                                     | -                                                   | 0%                                      | All patients progressed at ~2 months |



| Independe<br>nt)                                  |                                                |          |          |          |         |
|---------------------------------------------------|------------------------------------------------|----------|----------|----------|---------|
| Non-Small Cell Lung Cancer (Advanced) - Phase III | CAI + Chemother apy (Cisplatin + Vinorelbine ) | 378      | 360 days | 134 days | 34.6% - |
| Placebo +<br>Chemother<br>apy                     | 117                                            | 353 days | 98 days  | 25.0%    | -       |

CR: Complete Response; PR: Partial Response; NABTT: New Approaches to Brain Tumor Therapy CNS Consortium.

Table 2: Notable Toxicities in Carboxyamidotriazole (CAI) Phase II/III Trials



| Cancer Type                                    | Treatment Regimen                      | Grade ≥3 Toxicities                                   | Key Adverse<br>Events                                     |
|------------------------------------------------|----------------------------------------|-------------------------------------------------------|-----------------------------------------------------------|
| Glioblastoma<br>Multiforme                     | CAI + Radiation<br>Therapy             | 29% (possibly related to CAI)                         | Reversible vision loss (2 incidents)                      |
| Glioblastoma<br>(Recurrent/Newly<br>Diagnosed) | CTO + Temozolomide<br>+/- Radiotherapy | Well-tolerated, no Grade ≥3 TRAEs in recurrent cohort | Fatigue, constipation, nausea, vomiting, hypophosphatemia |
| Renal Cell Carcinoma                           | CAI Monotherapy                        | Grade 3/4 toxicities occurred                         | Majority were<br>gastrointestinal in<br>nature            |
| Prostate Cancer                                | CAI Monotherapy                        | Grade III toxicity requiring discontinuation observed | Grade II peripheral<br>neuropathy (1 patient)             |
| Non-Small Cell Lung<br>Cancer (Phase III)      | CAI + Chemotherapy                     | 68.1%                                                 | More frequent than chemotherapy alone (55.2%)             |

TRAEs: Treatment-Related Adverse Events.

## **Detailed Experimental Protocols**

A clear understanding of the methodologies employed in these trials is crucial for interpreting the comparative data. Below are summaries of the experimental protocols for the key studies cited.

# Glioblastoma Multiforme (Newly Diagnosed) - CAI and Radiation

- Objective: To evaluate the efficacy, safety, and pharmacokinetics of oral CAI with concomitant radiation therapy in adults with newly diagnosed glioblastoma multiforme.
- Patient Population: 55 patients with histologically confirmed glioblastoma multiforme.



- Dosing Regimen: CAI was administered orally at a dose of 250 mg daily, starting on the first day of radiation therapy (6000 cGy in 30 fractions) and continuing until disease progression or unacceptable toxicity.
- Primary Outcome: Overall survival compared to historical controls from the NABTT CNS Consortium database.
- Secondary Outcomes: Toxicity and pharmacokinetic parameters.[1][2]

# Glioblastoma (Recurrent and Newly Diagnosed) - Carboxyamidotriazole Orotate (CTO) and Temozolomide

- Objective: A Phase IB study to assess the safety and signals of activity of CTO combined with standard temozolomide schedules.
- Patient Population: 47 patients with recurrent anaplastic gliomas or glioblastoma, or newly diagnosed glioblastoma.
- Dosing Regimen:
  - Recurrent Cohort (n=27): Escalating doses of CTO (219 to 812.5 mg/m² once daily or a 600 mg fixed dose) combined with temozolomide (150 mg/m² for 5 days each 28-day cycle).[3][4][5]
  - Newly Diagnosed Cohort (n=15): Escalating doses of CTO (219 to 481 mg/m²/day once daily) with radiotherapy and temozolomide (75 mg/m²/day), followed by adjuvant temozolomide (150-200 mg/m² for 5 days each 28-day cycle).[3][4][5]
- Endpoints: Safety, tolerability, pharmacokinetics, and signals of anti-tumor activity (response rate, progression-free survival, overall survival).[3][4]

# Advanced Renal Cell Carcinoma (Refractory to Immunotherapy)

• Objective: To evaluate the response rate and 6-month time to disease progression of CAI in patients with metastatic renal cell carcinoma that had progressed after biologic therapy.



- Patient Population: 57 patients with histologically confirmed metastatic renal cell carcinoma.
- Dosing Regimen: CAI was administered orally as a 28-day cycle.
- Primary Endpoints: Response and time to disease progression.

#### **Androgen-Independent Prostate Cancer**

- Objective: A Phase II clinical trial of CAI using pharmacokinetic assessment to guide drug dosing.
- Patient Population: 15 patients with stage D2 androgen-independent prostate cancer with soft tissue metastases.
- Dosing Regimen: The dose of CAI was calculated to maintain plasma steady-state maximum concentrations between 2.0 and 5.0 μg/ml.
- Primary Endpoint: Clinical response. Prostate-specific antigen (PSA) was not used to assess disease status due to CAI's known effect on its secretion.[7][8]

#### **Advanced Non-Small Cell Lung Cancer (Phase III)**

- Objective: To determine if CAI combined with conventional chemotherapy could prolong progression-free survival in patients with non-small cell lung cancer.
- Patient Population: 495 patients were randomized (3:1) to receive either chemotherapy with CAI or chemotherapy with a placebo.
- Dosing Regimen: Cisplatin (25 mg/m²) on days 1, 2, and 3, and vinorelbine (25 mg/m²) on days 1 and 8 of each 3-week cycle for four cycles. CAI (100 mg daily) or placebo was administered concomitantly and continued after chemotherapy until disease progression or serious toxicity.[9][10]
- Primary Endpoint: Progression-free survival.
- Secondary Endpoints: Objective response rate, disease control rate, overall survival, and quality of life.[9][10]





### **Signaling Pathways and Experimental Workflows**

To visualize the mechanisms of action and the structure of these clinical investigations, the following diagrams are provided in the DOT language for Graphviz.



Click to download full resolution via product page

Caption: Mechanism of action of Carboxyamidotriazole (CAI).





Click to download full resolution via product page

Caption: Generalized workflow of a randomized Phase II/III clinical trial.

#### **Discussion and Future Directions**



The Phase II clinical trial results for **Carboxyamidotriazole** present a mixed but informative picture. In newly diagnosed glioblastoma, CAI in combination with radiation did not improve survival compared to historical controls.[1][2] However, a later Phase IB study using a different formulation, **Carboxyamidotriazole** Orotate (CTO), in combination with temozolomide and radiation showed promising signals of activity, particularly in newly diagnosed patients, with a median progression-free survival of 15 months and a 2-year overall survival of 62%.[3][4]

For advanced renal cell carcinoma refractory to immunotherapy, CAI demonstrated minimal effect on the natural history of the disease, with a low objective response rate.[6] Similarly, in androgen-independent prostate cancer, CAI did not show clinical activity, with all evaluable patients demonstrating disease progression.[7][8]

Conversely, a Phase III trial in advanced non-small cell lung cancer indicated that the addition of CAI to standard chemotherapy significantly prolonged progression-free survival by over a month compared to chemotherapy alone (134 vs. 98 days), and also improved the objective response rate (34.6% vs. 25.0%).[9][10]

The disparate outcomes across different cancer types and in combination with various therapies highlight the complexity of CAI's anti-tumor activity. Its mechanism as a calcium signal transduction inhibitor affects multiple downstream pathways, including those involved in angiogenesis (VEGF signaling) and cell survival (BcI-2, McI-1).[11][12][13][14] The efficacy of CAI may, therefore, be highly dependent on the specific molecular context of the tumor and the synergistic potential with co-administered therapies.

Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from CAI treatment. Further investigation into optimal dosing, formulation (as suggested by the CTO results), and combination strategies is also warranted to harness the therapeutic potential of this novel anti-cancer agent.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

#### Validation & Comparative





- 1. Phase II Clinical and Pharmacologic Study of Radiation Therapy and Carboxyamidotriazole (CAI) in Adults with Newly Diagnosed Glioblastoma Multiforme1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Multicenter Phase IB Trial of Carboxyamidotriazole Orotate and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. onclive.com [onclive.com]
- 5. Multicenter Phase IB Trial of Carboxyamidotriazole Orotate and Temozolomide for Recurrent and Newly Diagnosed Glioblastoma and Other Anaplastic Gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase II study of carboxyamidotriazole in patients with advanced renal cell carcinoma refractory to immunotherapy: E4896, an Eastern Cooperative Oncology Group Study -PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A pharmacokinetically guided Phase II study of carboxyamido-triazole in androgenindependent prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. A phase III, randomized, double-blind, controlled trial of carboxyamidotriazole plus chemotherapy for the treatment of advanced non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A phase III, randomized, double-blind, controlled trial of carboxyamidotriazole plus chemotherapy for the treatment of advanced non-small cell lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Facebook [cancer.gov]
- 12. Carboxyamidotriazole Complexed to PLGA Is Safe, Effective, and Durable in Models of Neovascular Retinal Disease PMC [pmc.ncbi.nlm.nih.gov]
- 13. oncotarget.com [oncotarget.com]
- 14. Carboxyamido-triazole (CAI), a signal transduction inhibitor induces growth inhibition and apoptosis in bladder cancer cells by modulation of Bcl-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of Carboxyamidotriazole (CAI) in Phase II Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1668434#cross-study-comparison-of-carboxyamidotriazole-phase-ii-clinical-trial-results]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com